5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an amino group, a hydroxy group, a nitrile group, and a benzimidazole group . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and pharmaceutical contexts .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzimidazoles are typically synthesized via the reaction of o-phenylenediamine with a carboxylic acid . The presence of the 1,2,4-triazole group suggests that a similar strategy could be employed, using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole group is a fused aromatic ring system, while the 1,2,4-triazole group is a heterocyclic ring containing three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in reactions with acids, while the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and hydroxy groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Fluorescent Properties and Applications
Research on derivatives of pyrido[1,2-a]benzimidazole, a closely related compound, has revealed their application in the synthesis of fluorescent materials. These compounds have been evaluated for their fluorescent properties, potentially serving as fluorescent whitening agents for textiles, highlighting their significance in materials science and industrial applications (Rangnekar & Rajadhyaksha, 1986).
Anticancer Activity
Another study focused on the synthesis of thiadiazolo and pyrimidine derivatives of a similar compound, revealing their potential as anticancer agents. The research demonstrated the utility of these compounds in inhibiting cancer cell growth, indicating their importance in the development of new therapeutic agents (Tiwari et al., 2016).
Antimicrobial Properties
The synthesis and evaluation of novel heterocyclic compounds containing benzimidazole derivatives have shown significant antimicrobial activity. This suggests that such compounds could be developed into effective antimicrobial agents, contributing to the fight against resistant bacterial strains (Bassyouni et al., 2012).
Corrosion Inhibition
Pyranopyrazole derivatives, related to the compound , have been studied for their effectiveness as corrosion inhibitors. These studies indicate the potential application of such compounds in protecting metals from corrosion, especially in acidic environments, underscoring their industrial relevance (Yadav et al., 2016).
Mechanism of Action
The mechanism of action would depend on the specific biological or pharmaceutical application of the compound. Benzimidazoles, for example, are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Future Directions
Properties
IUPAC Name |
5-[3-(3-chloro-4-methylanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-7-8-16(10-19(14)24)26-12-17(29)13-27-20-5-3-4-6-21(20)28-22(30)9-15(2)18(11-25)23(27)28/h3-10,17,26,29H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVVLNCJIOUNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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